Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine
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Overview
Description
Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine is a heterocyclic organic compound that features a bicyclic structure containing both oxygen and nitrogen atoms. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine can be synthesized through the reaction of N-(2-hydroxybenzyl)-2-amino-1-ethanol with glyoxal. This reaction typically involves the formation of a bicyclic ring system through intramolecular cyclization . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with biological molecules, influencing their function. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a pharmaceutical intermediate .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A tetrahydro-1,4-oxazine derivative known for its use in chemical synthesis and as a solvent.
Ifosfamide: A chemotherapeutic agent that is a derivative of oxazine.
Benzoxazine: A bicyclic compound formed by the fusion of a benzene ring with an oxazine, used in polymer chemistry.
Uniqueness
Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,8a-octahydro-[1,4]oxazino[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C6H12N2O2/c1-3-9-6-5(7-1)8-2-4-10-6/h5-8H,1-4H2 |
InChI Key |
IQMKBJOMCNODAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(N1)NCCO2 |
Origin of Product |
United States |
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